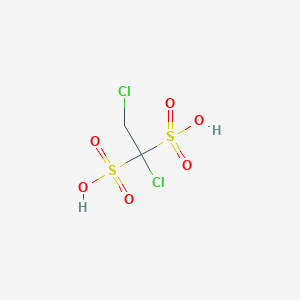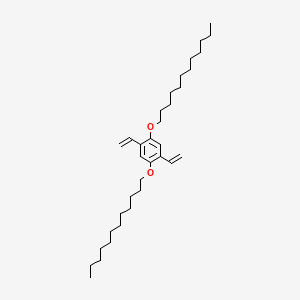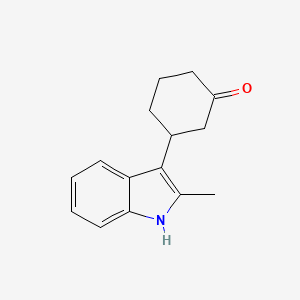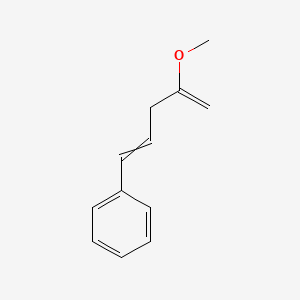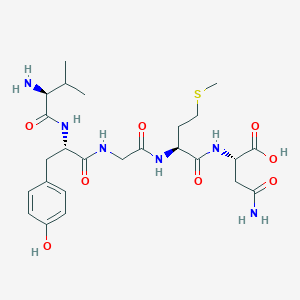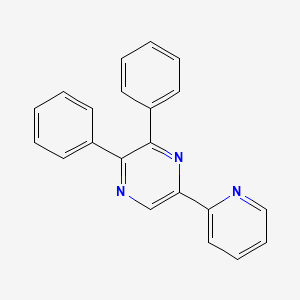
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two phenyl groups and a pyridin-2-yl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse applications in pharmaceuticals, organic materials, and natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diphenylpyrazine with pyridine-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of halogenated or alkylated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-5-(pyridin-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a kinase inhibitor and its role in drug discovery.
Industry: Utilized in the development of organic materials and as a ligand in coordination chemistry
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting signal transduction pathways involved in cell proliferation and survival. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2,3-Diphenylquinoxaline: Similar in structure but with a quinoxaline core instead of a pyrazine ring.
2,3-Diphenylpyrido[2,3-b]pyrazine: Contains a pyrido[2,3-b]pyrazine core, offering different electronic properties.
2,5-Diphenylpyrazine: Lacks the pyridin-2-yl group, resulting in different reactivity and applications
Uniqueness: 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine is unique due to its combination of phenyl and pyridin-2-yl substituents on the pyrazine ring, which imparts distinct electronic and steric properties. These features make it a versatile scaffold for drug discovery and material science applications .
Eigenschaften
CAS-Nummer |
397863-89-7 |
|---|---|
Molekularformel |
C21H15N3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2,3-diphenyl-5-pyridin-2-ylpyrazine |
InChI |
InChI=1S/C21H15N3/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(15-23-20)18-13-7-8-14-22-18/h1-15H |
InChI-Schlüssel |
DPSJCCIRTQEXJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
![8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14244727.png)
